4-(4-Isopropylphenoxy)-3-methylaniline
Overview
Description
4-(4-Isopropylphenoxy)-3-methylaniline is an organic compound that features a phenoxy group substituted with an isopropyl group at the para position and a methylaniline group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenoxy)-3-methylaniline typically involves the alkylation of phenol with propylene to produce 4-isopropylphenol . This intermediate can then undergo further reactions to introduce the methylaniline group. One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes followed by coupling reactions. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in aqueous solutions, leading to the formation of quinone methide intermediates.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy group can be further functionalized.
Common Reagents and Conditions
Oxidation: Common reagents include atmospheric oxygen and alkaline solutions.
Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products
Scientific Research Applications
4-(4-Isopropylphenoxy)-3-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenoxy)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and activity . The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: Shares the isopropylphenoxy structure but lacks the methylaniline group.
4-(4-Isopropylphenoxy)benzaldehyde: Similar phenoxy structure with an aldehyde group instead of an aniline group.
Uniqueness
4-(4-Isopropylphenoxy)-3-methylaniline is unique due to the presence of both the isopropylphenoxy and methylaniline groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its simpler analogs .
Properties
IUPAC Name |
3-methyl-4-(4-propan-2-ylphenoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-4-7-15(8-5-13)18-16-9-6-14(17)10-12(16)3/h4-11H,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWNMRWNLYBTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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